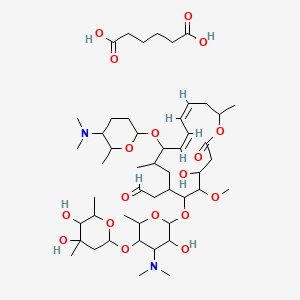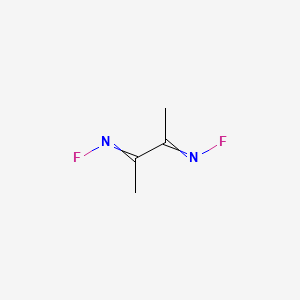
Zirconium96
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zirconium-96 is an isotope of zirconium, a chemical element with the symbol Zr and atomic number 40 . It has a half-life of 2.4×10^19 years, making it the longest-lived radioisotope of zirconium . It is one of the five naturally occurring isotopes of zirconium, although it is the least common, comprising only 2.80% of all zirconium .
Synthesis Analysis
Zirconium-based metal–organic frameworks (Zr-MOFs) are comparatively stable with low cytotoxicity and high drug-loading capacity . There are eco-friendly synthesis techniques, including ultrasound-assisted, ionothermal, sonochemical, microwave-assisted, and mechanochemical methods .Molecular Structure Analysis
Zirconium plays a key role in the development of phases like zircon (ZrSiO4) and baddeleyite (ZrO2) in magmatic systems . Spectroscopic techniques of zirconium determination including molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods are described .Chemical Reactions Analysis
Zirconium and its compounds have unique physicochemical properties that account for their application in engineering and science . Extreme corrosion resistance to many common acids and alkalis has promoted the application of this metal in chemical engineering .Physical And Chemical Properties Analysis
Zirconium is a solid at standard temperature and pressure, with a melting point of 2125 K and a boiling point of 4650 K . It has a density of 6.505 g/cm^3 at 20°C, and its heat of fusion is 14 kJ/mol . Zirconium-96 has an isotopic mass of 95.90827(2) u .Safety And Hazards
Future Directions
Zirconium nitride (ZrN) helps power clean energy reactions. The proposed framework will help future designs for transition metal nitrides, paving a path for generating cleaner energy . Zirconium and its compounds have been thoroughly investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging .
properties
CAS RN |
15691-06-2 |
|---|---|
Product Name |
Zirconium96 |
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)